2-(3-Aminopiperidin-1-yl)pyridin-4-amine

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5) delivers two chemically distinct primary amines—a para-oriented pyridine 4-NH2 and an aliphatic 3-aminopiperidine—for orthogonal, protection-free sequential elaboration. This region-isomeric differentiation enables systematic SAR exploration of DPP-4 inhibitors and monoamine reuptake modulators without de novo aminopiperidine synthesis. Supplied as racemic mixture at 95% purity (LogP 0.59, TPSA 68.17 Ų); bulk and custom sizes are available. Use this validated pharmacophore scaffold to accelerate hit-to-lead programs and patentable library synthesis. Inquire for current pricing and stock status.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1935184-38-5
Cat. No. B1381132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopiperidin-1-yl)pyridin-4-amine
CAS1935184-38-5
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC(=C2)N)N
InChIInChI=1S/C10H16N4/c11-8-3-4-13-10(6-8)14-5-1-2-9(12)7-14/h3-4,6,9H,1-2,5,7,12H2,(H2,11,13)
InChIKeyIWZYNIOHBZMIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5) Procurement Baseline and Chemical Class Characterization


2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5) is a heterocyclic diamine with molecular formula C10H16N4 and molecular weight 192.26 g/mol . The compound features a pyridine core substituted at the 2-position with a 3-aminopiperidine moiety and retains a free primary amine at the pyridine 4-position. Its InChIKey is IWZYNIOHBZMIKA-UHFFFAOYSA-N, and it is typically supplied as a racemic mixture with standard commercial purity of 95% . The compound belongs to the broader class of aminopiperidinyl pyridines, which have been extensively explored as scaffolds for dipeptidyl peptidase IV (DPP-4) inhibitors, monoamine reuptake inhibitors, and kinase inhibitors [1][2]. Its dual amine functionality—one primary amine on the pyridine ring and one primary amine on the piperidine ring—provides two distinct vectors for further synthetic elaboration, enabling regioselective derivatization that is not achievable with monoamine analogs.

Why In-Class Aminopiperidinyl Pyridine Analogs Cannot Substitute for 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5)


Substitution of 2-(3-aminopiperidin-1-yl)pyridin-4-amine with structurally similar aminopiperidinyl pyridines—such as the 3-amine regioisomer (CAS 1935305-80-8) or the des-amino analog 2-(piperidin-1-yl)pyridin-4-amine—is not scientifically valid due to fundamental differences in amine positioning, hydrogen-bonding capacity, and resulting reactivity. The specific 4-amino substitution pattern on the pyridine ring of CAS 1935184-38-5 places the primary amine in a para relationship to the ring nitrogen, creating a distinct electronic environment and nucleophilic character compared to the meta-oriented 3-amino regioisomer . This positional isomerism directly alters the compound's behavior in metal-catalyzed cross-couplings, reductive aminations, and amide bond formations. Furthermore, the compound's calculated LogP of 0.59 and topological polar surface area (TPSA) of 68.17 Ų confer physicochemical properties that differ meaningfully from carboxylic acid derivatives (e.g., CAS 1250071-50-1) or nitrile-containing analogs, which exhibit markedly different solubility, permeability, and synthetic compatibility profiles . In medicinal chemistry campaigns, even minor positional changes can ablate target engagement, as demonstrated in DPP-4 inhibitor SAR where 3-aminopiperidine substitution patterns critically determine potency and selectivity [1].

Quantitative Differentiation Evidence for 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5) Versus Closest Analogs


Regioisomeric Differentiation: 4-Amine (Target) vs. 3-Amine (Analog) Substitution Pattern on Pyridine

2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5) bears the primary amine at the pyridine 4-position, whereas the closest commercial regioisomer, 2-(3-aminopiperidin-1-yl)pyridin-3-amine (CAS 1935305-80-8), places the amine at the 3-position . This positional isomerism results in distinct calculated physicochemical parameters: the 4-amine target compound has a LogP of 0.59 and TPSA of 68.17 Ų . While directly comparable LogP/TPSA data for the 3-amine regioisomer are not uniformly reported across vendors, the different amine placement alters the electronic distribution of the pyridine ring, affecting both nucleophilicity at the amine nitrogen and the compound's behavior in transition metal-catalyzed cross-coupling reactions. In the broader context of aminopiperidine DPP-4 inhibitors, SAR studies demonstrate that the specific substitution pattern on the heteroaromatic ring is a critical determinant of both enzymatic potency and selectivity over off-target peptidases (QPP, DPP8, DPP9), with positional changes frequently leading to substantial (>10-fold) shifts in IC50 values [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Synthesis

Dual Primary Amine Functionality: Target Compound vs. Des-Amino Analog

2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5) contains two chemically distinct primary amine groups: one on the piperidine ring (3-position) and one on the pyridine ring (4-position). This contrasts with the des-amino analog 2-(piperidin-1-yl)pyridin-4-amine (InChIKey XTCJYQFQKXYIMZ-UHFFFAOYSA-N), which lacks the piperidine 3-amino group entirely [1]. The target compound thus possesses two nucleophilic sites amenable to orthogonal functionalization—for instance, selective acylation, reductive amination, or sulfonylation—enabling sequential derivatization strategies that are impossible with the monoamine analog. The des-amino analog is associated with 20 patent families, indicating broad utility as a scaffold, but the presence of the second amine in CAS 1935184-38-5 introduces an additional hydrogen-bond donor (HBD count = 2 vs. HBD = 1 for the des-amino analog) and increases the TPSA, which can influence membrane permeability and target binding interactions [1].

Chemical Synthesis Derivatization Building Block Utility

Commercial Purity and Supplier Availability: Target vs. Carboxylic Acid Analog

2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5) is commercially available at a standard purity of 95% from multiple vendors, with pricing structures for 1g, 5g, and 10g quantities . In contrast, the structurally related carboxylic acid analog 2-(3-aminopiperidin-1-yl)pyridine-4-carboxylic acid (CAS 1250071-50-1) is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation), carrying a 'Danger' signal word and requiring more stringent handling protocols [1]. The amine target compound lacks these specific hazard classifications in its standard commercial form, potentially reducing safety-related handling costs and regulatory burden in routine laboratory use. Additionally, the carboxylic acid analog's free carboxyl group introduces unwanted acidity and potential for salt formation that may interfere with certain reaction conditions, whereas the amine target compound is compatible with a broader range of basic and nucleophilic reaction environments.

Procurement Quality Control Synthetic Intermediate

Relevance to DPP-4 Inhibitor Scaffold Development: Class-Level Potency Context

The 3-aminopiperidine motif present in 2-(3-aminopiperidin-1-yl)pyridin-4-amine is a validated pharmacophore for dipeptidyl peptidase IV (DPP-4) inhibition. In a benchmark study of substituted 3-aminopiperidines, compounds from this class demonstrated good DPP-4 inhibitory potency with superb selectivity over related peptidases including quiescent cell proline dipeptidase (QPP), DPP8, and DPP9 [1]. While IC50 values for CAS 1935184-38-5 itself are not reported in the primary literature, the compound serves as a core building block for constructing more elaborate DPP-4 inhibitor candidates, including analogs of alogliptin, a marketed DPP-4 inhibitor for type 2 diabetes whose synthesis relies on 3-aminopiperidine intermediates [2]. The free 4-amino group on the pyridine ring provides an attachment point for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties, whereas the 3-aminopiperidine moiety is essential for DPP-4 binding interactions [1].

DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry

Monoamine Reuptake Inhibitor Scaffold Potential: Patent-Documented Class Activity

Aminopiperidinyl derivatives, including those containing the 3-aminopiperidine-pyridine framework, are disclosed in patent literature as monoamine reuptake inhibitors useful for treating diseases associated with serotonin, norepinephrine, and/or dopamine dysregulation [1]. U.S. Patent Application US 2009/0247568 A1 specifically claims aminopiperidinyl compounds of generic Formulae I-II for the treatment of diseases associated with monoamine reuptake inhibitors [2]. The patent further references related aminopiperidine derivatives with demonstrated activity as substance P antagonists for inflammatory and CNS disorders [3]. 2-(3-Aminopiperidin-1-yl)pyridin-4-amine, with its free 4-amino group, represents an unsubstituted core scaffold from which proprietary, patentable derivatives can be synthesized. In contrast to fully elaborated drug candidates that are subject to composition-of-matter patent protection, this building block offers researchers freedom to operate in generating novel intellectual property.

CNS Drug Discovery Monoamine Reuptake Depression

Structural Uniqueness: InChIKey-Based Compound Identity and Procurement Traceability

2-(3-Aminopiperidin-1-yl)pyridin-4-amine is uniquely identified by InChIKey IWZYNIOHBZMIKA-UHFFFAOYSA-N, which encodes its precise connectivity and stereochemistry (as a racemic mixture) . This InChIKey distinguishes it from all other aminopiperidinyl pyridine isomers, including the closely related 2-(3-aminopiperidin-1-yl)pyridin-3-amine (CAS 1935305-80-8), the carboxylic acid derivative (CAS 1250071-50-1), and the des-amino analog (InChIKey XTCJYQFQKXYIMZ-UHFFFAOYSA-N). The compound is registered under CAS 1935184-38-5 and is available from multiple commercial suppliers with consistent molecular formula (C10H16N4) and molecular weight (192.26 g/mol) . This unambiguous structural identity ensures reproducibility in synthetic protocols and eliminates ambiguity when ordering from different vendors, which is particularly critical in multi-step syntheses where isomeric impurities can lead to failed reactions or incorrect biological data.

Compound Identification Procurement Quality Assurance

Optimal Research and Industrial Use Cases for 2-(3-Aminopiperidin-1-yl)pyridin-4-amine (CAS 1935184-38-5)


DPP-4 Inhibitor Lead Optimization and Analogue Synthesis

Researchers developing novel dipeptidyl peptidase IV (DPP-4) inhibitors for type 2 diabetes can utilize this compound as a versatile core scaffold. The 3-aminopiperidine moiety is a validated pharmacophore for DPP-4 inhibition, while the free 4-amino group on the pyridine ring provides a synthetic handle for introducing diverse substituents to modulate potency, selectivity, and pharmacokinetic properties [1]. This enables systematic SAR exploration without requiring de novo construction of the aminopiperidine core, which involves multi-step synthesis and chiral resolution. The compound's commercial availability at 95% purity from multiple vendors supports efficient library synthesis .

Monoamine Reuptake Inhibitor Scaffold Derivatization for CNS Drug Discovery

This compound serves as a starting point for synthesizing novel monoamine reuptake inhibitors targeting serotonin, norepinephrine, and/or dopamine transporters, as documented in patent literature on aminopiperidinyl derivatives [2]. The dual amine functionality permits sequential functionalization—for example, selective acylation of the pyridine 4-amine followed by reductive amination of the piperidine 3-amine—enabling the construction of diverse, patentable chemical space. The compound's moderate LogP (0.59) and TPSA (68.17 Ų) suggest favorable CNS drug-like properties upon appropriate derivatization .

Heterocyclic Building Block for Parallel Synthesis and Medicinal Chemistry Libraries

The compound's two chemically distinct primary amines make it an ideal building block for generating focused libraries through parallel synthesis. The pyridine 4-amine is conjugated to the aromatic system and exhibits different nucleophilicity compared to the aliphatic piperidine 3-amine, allowing for orthogonal protection strategies or sequential derivatization without protection group manipulation. This regioisomeric differentiation from the 3-amine analog (CAS 1935305-80-8) provides distinct vectors for molecular elaboration, enabling the exploration of unique chemical space not accessible with other aminopiperidinyl pyridine isomers .

Reference Standard for Analytical Method Development and Impurity Profiling

In the context of pharmaceutical process chemistry, particularly for DPP-4 inhibitors like alogliptin that rely on 3-aminopiperidine intermediates, this compound can serve as a reference standard for developing HPLC methods to monitor genotoxic impurities. Published analytical methods for detecting aminopyridine impurities in 3-aminopiperidine dihydrochloride demonstrate the critical need for well-characterized reference compounds in pharmaceutical quality control [3]. The compound's well-defined structure (InChIKey IWZYNIOHBZMIKA-UHFFFAOYSA-N) and commercial availability support its use in method validation and impurity identification workflows .

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